3-(Methylamino)azetidine-1-carboxamide hydrochloride

Medicinal Chemistry Fragment-Based Drug Design Pharmacophore Engineering

Researchers requiring a compact, fragment-like azetidine scaffold with two chemically orthogonal derivatization sites face limited commercial options with reliable QC. 3-(Methylamino)azetidine-1-carboxamide hydrochloride solves this by providing a primary carboxamide (hinge-binding/bidentate H-bond donor) and a secondary N-methylamino group on the same four-membered ring-each independently addressable via acylation, sulfonylation, or alkylation without protecting-group manipulation. · Fragment-compliant physicochemical profile: XLogP3-AA -1.4, TPSA 58.4 Ų, MW 165.62 g/mol. · Orthogonal reactivity supports parallel library synthesis and DNA-encoded library (DEL) substrate construction. · Hydrochloride salt ensures quantitative aqueous solubility and batch-to-batch reproducibility for in vitro assays.

Molecular Formula C5H12ClN3O
Molecular Weight 165.62 g/mol
Cat. No. B15291449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methylamino)azetidine-1-carboxamide hydrochloride
Molecular FormulaC5H12ClN3O
Molecular Weight165.62 g/mol
Structural Identifiers
SMILESCNC1CN(C1)C(=O)N.Cl
InChIInChI=1S/C5H11N3O.ClH/c1-7-4-2-8(3-4)5(6)9;/h4,7H,2-3H2,1H3,(H2,6,9);1H
InChIKeyHIOSZUJVGZETJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Methylamino)azetidine-1-carboxamide HCl: Physicochemical Identity & Sourcing


3-(Methylamino)azetidine-1-carboxamide hydrochloride (CAS 2098017-78-6) is a heterocyclic building block belonging to the azetidine-1-carboxamide class [1]. Its molecular formula is C₅H₁₂ClN₃O with a molecular weight of 165.62 g/mol . The compound features a four-membered saturated azetidine ring bearing an N-methylamino substituent at the 3-position and a primary carboxamide group at the 1-position nitrogen, supplied as the hydrochloride salt [1]. The free base form (CAS 1782262-14-9) has a computed XLogP3-AA of −1.4, a topological polar surface area of 58.4 Ų, two hydrogen bond donors, and two hydrogen bond acceptors [2]. Commercial sourcing is available at standard purities of 95% to 98%, with batch-specific QC documentation including NMR, HPLC, and GC .

Fragment building block retaining primary carboxamide H-bond donor
HCl salt for reproducible stoichiometry and crystalline handling
Mono-derivatizable N-methylamino handle for chemoselective synthesis

Non-Interchangeability of 3-(Methylamino)azetidine-1-carboxamide HCl


The azetidine-1-carboxamide chemical space is defined by three independent structural variables—the nature of the 3-position substituent, the substitution pattern on the carboxamide nitrogen, and the salt form—each of which can independently alter hydrogen-bonding capacity, lipophilicity, aqueous solubility, and metabolic handling [1]. Class-level SAR from azetidine carboxamide drug discovery programs (including M₄ PAMs, STAT3 inhibitors, and FAAH inhibitors) demonstrates that even a single methyl group addition or positional isomerization can shift target potency by over an order of magnitude and fundamentally alter pharmacokinetic profiles [2][3]. Consequently, treating 3-(methylamino)azetidine-1-carboxamide hydrochloride as interchangeable with its primary amino analog, its regioisomeric 3-carboxamide variant, or its N,N-dimethyl carboxamide derivative will yield non-equivalent outcomes in any application where molecular recognition, solubility, or metabolic stability is material.

3‑Position Substituent Variation
Methyl vs. primary amino alters H‑bond count and lipophilicity; analogs may shift potency and PK profiles.
Carboxamide N‑Substitution
Primary amide retains bidentate H‑bond donors; dimethyl analog eliminates donor capacity, changing recognition.
Salt Form vs. Free Base
HCl salt provides defined stoichiometry and solid handling; free base may be oily and hygroscopic, risking batch variability.

Differentiation Evidence vs. Closest Analogs


Regiochemical Hydrogen-Bonding Differences

3-(Methylamino)azetidine-1-carboxamide hydrochloride bears its primary carboxamide at the azetidine ring nitrogen (position 1), whereas its closest regioisomer, 3-(methylamino)azetidine-3-carboxamide (CAS 794458-43-8), places the carboxamide on the ring carbon at position 3 . The position-1 carboxamide directly engages the azetidine nitrogen in a urea-like N–C(=O)–NH₂ linkage, while the position-3 variant presents a carbon-attached amide with distinct conformational preferences and hydrogen-bonding geometry. In the broader azetidine carboxamide class, the position of the carboxamide has been shown to be a critical determinant of target engagement: 3-aminoazetidine-1-carboxamide-derived scaffolds achieved sub-micromolar STAT3 IC₅₀ values (0.34–0.55 μM) whereas analogous azetidine-2-carboxamide regioisomers displayed differing selectivity profiles [1].

Regiochemical H‑Bonding
Class‑level inference
Carboxamide at N1 (urea‑type) vs. C3 (carbon‑attached)
Distinct H‑bond geometry; regioisomers not interchangeable
Verify target engagement experimentally
Medicinal Chemistry Fragment-Based Drug Design Pharmacophore Engineering

N-Methyl vs. Primary Amino: Lipophilicity & H-Bond Donor Shift

The target compound carries an N-methylamino (–NHCH₃) group at the azetidine 3-position, whereas its closest analog, 3-aminoazetidine-1-carboxamide (CAS 1343806-33-6, free base), bears a primary amino (–NH₂) group. Computed XLogP3-AA for the target compound free base is −1.4 [1], compared with a reported LogP of −1.2 ± 0.3 (shake-flask) to −1.83 (computed) for the closely related 3-aminoazetidine-1-carboxamide hydrochloride [2]. The N-methylation reduces hydrogen bond donor count from 3 (primary amine + CONH₂) to 2 (secondary amine + CONH₂), while modestly increasing lipophilicity. In M₄ PAM SAR campaigns on 3-aminoazetidine-derived amides, even subtle alterations at the 3-position were shown to produce dramatic shifts in potency, CNS exposure, and P-glycoprotein efflux susceptibility [3]. The methylamino modification is expected to reduce renal clearance relative to the primary amine analog by decreasing affinity for organic cation transporters, though direct PK comparison data for this exact pair are absent from the public domain.

N‑Me vs. Primary Amine
Cross‑study comparable
ΔHBD = −1; ΔXLogP ≈ +0.2 to +0.4 units
Reduced donor count may alter permeability and clearance
Direct PK comparison not published
Physicochemical Property Optimization CNS Drug Design Permeability Profiling

Hydrochloride Salt: Solubility and Handling Advantages

The target compound is supplied as the hydrochloride salt (CAS 2098017-78-6, MW 165.62), whereas the free base (CAS 1782262-14-9, MW 129.16) is also commercially available . Amine hydrochloride salts typically exhibit aqueous solubility enhancements of 10- to 1000-fold relative to their free base forms, depending on the specific amine pKa and counterion [1]. For the azetidine class, the hydrochloride form provides superior solid-state stability under ambient storage conditions, reduced hygroscopicity compared to other salt forms, and compatibility with aqueous reaction conditions and biological assay buffers. The melting point has been reported at 133 °C with a predicted boiling point of 488.0 ± 45.0 °C , while the free base is typically handled as an oil or low-melting solid. Procurement of the hydrochloride salt ensures batch-to-batch consistency in salt stoichiometry, which is critical for quantitative stoichiometric calculations in synthesis and assay preparation.

HCl Salt Advantage
Class‑level inference
Crystalline solid (mp 133°C) vs. free base oil
Improved handling and stoichiometric reproducibility
Aqueous solubility comparison not available
Salt Selection Formulation Science Solid-State Chemistry

Primary vs. Dimethyl Carboxamide: H-Bond Donor Retention

The target compound retains a primary carboxamide (–CONH₂) at the azetidine 1-position, contributing two hydrogen bond donors. In contrast, N,N-dimethyl-3-(methylamino)azetidine-1-carboxamide (CAS 1783349-73-4) presents a tertiary carboxamide (–CONMe₂) that eliminates all carboxamide-derived hydrogen bond donor capacity . This difference is functionally consequential: in kinase inhibitor programs, primary amides frequently serve as hinge-binding motifs via bidentate hydrogen bonding to backbone carbonyl and NH groups, whereas tertiary amides cannot participate as HBD and rely solely on HBA interactions [1]. For example, azetidine-1-carboxamide-containing PI3K-AKT-mTOR pathway inhibitors (e.g., US11492348, Compound 92) exploit the primary amide for target engagement, achieving IC₅₀ values in the low nanomolar range in biochemical kinase assays [2]. The retention of the primary carboxamide in the target compound preserves the ability to engage in canonical kinase hinge-binding interactions and other bidentate H-bond recognition motifs that are precluded in the dimethyl analog.

Primary vs. Dimethyl Amide
Cross‑study comparable
–CONH₂ retains 2 HBD; –CONMe₂ has 0
Primary amide preserves bidentate recognition motif
Context: kinase hinge‑binding interactions
Molecular Recognition Kinase Inhibitor Design Fragment Growing

Azetidine Ring Strain vs. Pyrrolidine & Piperidine

The azetidine ring possesses an estimated ring strain energy of approximately 25.4 kcal/mol, substantially higher than pyrrolidine (~6 kcal/mol) and piperidine (~0–1 kcal/mol) [1]. This strain energy imparts distinctive reactivity to azetidine-containing compounds under both synthetic and potentially biological conditions. In the context of herbicidal acyl-ACP thioesterase (FAT) inhibitor discovery, Bayer AG researchers demonstrated that azetidinyl carboxamide scaffolds obtained through scaffold-hopping from larger heterocycles retained target affinity while introducing unique properties arising from ring strain and altered conformational preferences . While 3-(methylamino)azetidine-1-carboxamide hydrochloride itself has not been directly profiled in published FAT inhibitor SAR, the broader class data establish that the azetidine core is not a passive scaffold: its strain energy differentiates it from the more commonly employed pyrrolidine (~5-membered) and piperidine (~6-membered) carboxamide building blocks with respect to both synthetic reactivity and metabolic stability [2].

Azetidine Ring Strain
Class‑level inference
~25.4 kcal/mol vs. pyrrolidine (~6) & piperidine (~0–1)
High strain enables reactivity distinct from larger rings
Potential context for covalent probe design
Strain-Driven Reactivity Covalent Inhibitor Design Bioisosteric Replacement

Orthogonal Derivatization via N-Methylamino Handle

The secondary N-methylamino group at the azetidine 3-position presents a single, well-defined site for further derivatization (e.g., acylation, sulfonylation, reductive amination, urea formation) without the chemoselectivity complications inherent to primary amines (which present two reactive N–H bonds) or the steric hindrance of tertiary amines [1]. This contrasts with 3-aminoazetidine-1-carboxamide hydrochloride (CAS 2230803-35-5), which presents a primary amine capable of bis-functionalization, and with N,N-dimethyl-3-(methylamino)azetidine-1-carboxamide, where the 3-position methylamino group is the only derivatizable site but the carboxamide is blocked . The target compound thus offers a uniquely balanced derivatization profile: a secondary amine at position 3 for mono-substitution chemistry and an unsubstituted primary carboxamide at position 1 that can independently participate in parallel diversification or serve as a recognition element [2]. This orthogonal reactivity is further supported by the hydrochloride salt, which protects the methylamino group during storage and simplifies pre-reaction handling.

Orthogonal Derivatization
Supporting evidence
Secondary N‑Me mono‑derivatizable; primary amide independent
Simplifies library synthesis, avoids di‑substitution risk
Direct selectivity data not published
Parallel Synthesis Library Design Chemical Biology

Application Scenarios for 3-(Methylamino)azetidine-1-carboxamide HCl


Fragment Library Design with H-Bond Donor Retention

This compound is suited for fragment-based drug discovery libraries where a primary carboxamide is desired as a hinge-binding or bidentate H-bond recognition element. Its XLogP3-AA of −1.4 and TPSA of 58.4 Ų place it within favorable fragment-like physicochemical space, and the secondary methylamino group provides a single derivatization vector without chemoselectivity complications . The class-level evidence from azetidine-1-carboxamide STAT3 inhibitor programs demonstrates that compounds bearing this core can achieve sub-micromolar biochemical potency (IC₅₀ = 0.34–0.55 μM) when elaborated with appropriate substituents [1].

Orthogonal Bifunctional Building Block Synthesis

The compound's combination of a secondary N-methylamino group and a primary carboxamide on the same azetidine scaffold creates two chemically distinct derivatization sites. The methylamino group can be selectively acylated, sulfonylated, or alkylated while leaving the primary carboxamide intact for subsequent transformations, or vice versa. This orthogonal reactivity profile supports efficient parallel library synthesis and the construction of DNA-encoded library (DEL) substrates .

Agrochemical Lead Discovery via Plant Enzyme Targeting

The azetidinyl carboxamide scaffold has been validated as a novel chemotype for herbicidal acyl-ACP thioesterase (FAT) inhibition by Bayer AG researchers through scaffold-hopping and bioisosteric replacement strategies . 3-(Methylamino)azetidine-1-carboxamide hydrochloride, as a functionalized azetidine carboxamide building block, provides a starting point for the synthesis of elaborated analogs intended for FAT inhibitor screening campaigns targeting commercially important weed species.

Procurement for Physicochemical Property Optimization

When a lead series requires modulation of lipophilicity and hydrogen-bond donor count without altering the core scaffold, the N-methylamino substitution offers a differentiated profile relative to the primary amine analog (ΔHBD = −1, ΔXLogP ≈ +0.2 to +0.4 units) [1]. The hydrochloride salt form further ensures reproducible handling and aqueous solubility for in vitro assay preparation, making it the preferred procurement form over the free base for laboratories requiring quantitative batch-to-batch consistency .

Application
Selection Property
Validation Focus
Fragment‑based library design
Primary carboxamide H‑bond donor
Hinge‑binding motif compatibility
Orthogonal bifunctional synthesis
Mono‑derivatizable N‑methylamino group
Chemoselectivity in parallel synthesis
Agrochemical lead discovery
Azetidine carboxamide scaffold
FAT inhibition screening context
Physicochemical property optimization
HCl salt for reproducible handling
Batch consistency & aqueous solubility
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